Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate hydrochloride
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Description
Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H28ClNO4 and its molecular weight is 429.94. The purity is usually 95%.
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Biological Activity
Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may possess various therapeutic properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant data tables and findings from recent research.
The molecular formula of this compound is C24H28ClNO4, with a molecular weight of approximately 429.94 g/mol . The compound features a benzofuran core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds structurally related to benzofuran derivatives exhibit selective cytotoxicity against various tumor cell lines. For instance, derivatives similar to ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate have shown promising results in inhibiting cancer cell proliferation. Research has demonstrated that such compounds can induce apoptosis in cancer cells, which is a critical mechanism for anticancer activity .
Table 1: Cytotoxicity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | HeLa | 10 | Cell cycle arrest |
Ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate | A549 | TBD | TBD |
Anti-inflammatory Activity
The benzofuran moiety is also associated with anti-inflammatory properties. Studies suggest that compounds containing this structure can inhibit pro-inflammatory cytokines and enzymes, such as COX and LOX, thereby reducing inflammation . This activity is particularly relevant in treating conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Inflammatory Pathways : Reducing the expression of inflammatory mediators.
Case Studies
A recent study investigated the effects of a related compound on human cancer cell lines, revealing significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics . Another study focused on the anti-inflammatory potential, demonstrating a reduction in edema in animal models when treated with benzofuran derivatives .
Properties
IUPAC Name |
ethyl 4-(azepan-1-ylmethyl)-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4.ClH/c1-2-28-24(27)22-21-18(16-25-14-8-3-4-9-15-25)19(26)12-13-20(21)29-23(22)17-10-6-5-7-11-17;/h5-7,10-13,26H,2-4,8-9,14-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUOAXZUKZFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCCC3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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